molecular formula C15H26O4 B161858 12-Hydroxy-6-epi-albrassitriol CAS No. 178330-78-4

12-Hydroxy-6-epi-albrassitriol

Cat. No.: B161858
CAS No.: 178330-78-4
M. Wt: 270.36 g/mol
InChI Key: HUZKUSWQRONLOJ-PAPYEOQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxy-6-epi-albrassitriol is a natural product and an analog of vitamin D. It is known for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis. This compound is found in Chinese urine and has been shown to act as a cyclin-dependent kinase inhibitor, blocking the activity of kinases that promote cell division and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxy-6-epi-albrassitriol can be synthesized through various chemical routes. One common method involves the use of cultures of Aspergillus species. The compound is produced through fermentation processes, followed by extraction and purification steps.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation using optimized strains of Aspergillus species. The fermentation broth is then subjected to extraction using organic solvents, followed by chromatographic purification to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy-6-epi-albrassitriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Hydroxy-6-epi-albrassitriol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-Hydroxy-6-epi-albrassitriol involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, the compound blocks the activity of enzymes that promote cell division and tumor growth. This leads to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinases and the activation of apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: 12-Hydroxy-6-epi-albrassitriol is unique due to its specific hydroxylation pattern, which contributes to its potent anticancer activity. Unlike other analogs, it has been shown to be particularly effective against a wide range of cancer types, making it a valuable compound for further research and development .

Properties

IUPAC Name

(1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZKUSWQRONLOJ-PAPYEOQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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